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3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is an organic compound featuring a thiophene ring substituted with an acrylaldehyde functional group. The molecular formula for this compound is C12H12OS, and it exhibits unique structural characteristics due to the presence of both the thiophene and the aldehyde functionalities. This compound is of particular interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activity.
The uniqueness of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde lies in its combination of both the thiophene ring and acrylaldehyde group. This dual functionality enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds that lack one of these features .
Thiophene derivatives, including 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, exhibit a range of biological activities. They have been reported to possess:
The specific biological activities of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde may warrant further investigation to elucidate its potential therapeutic applications.
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde can be achieved through several methods:
3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde has potential applications in various fields:
Research into the interactions of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde with biological targets is essential for understanding its pharmacological potential. Studies may focus on:
Such studies are crucial for determining its efficacy and safety as a therapeutic agent .
Several compounds share structural similarities with 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde. These include:
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| 3-Acetyl-2,5-dimethylthiophene | Contains an acetyl group instead of an acrylaldehyde group | Less reactive due to absence of aldehyde functionality | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 2,5-Dimethylthiophene | Lacks any substituent on the thiophene ring | Not as versatile in
The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups onto electron-rich aromatic systems. For 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde, this method involves the formylation of 2,5-dimethylthiophene using a substituted formamide and phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a chloroiminium ion intermediate, which acts as the electrophilic species for aromatic substitution. Key Optimization Parameters:
A representative protocol involves reacting 2,5-dimethylthiophene with N-methylformamide (1.2 equivalents) and POCl₃ (1.8 equivalents) in dichloroethane at 50°C for 6 hours, yielding the aldehyde product in 65–72% efficiency after hydrolysis. Gewald Reaction Modifications for Thiophene-Acrylaldehyde DerivativesThe classical Gewald reaction synthesizes 2-aminothiophenes via the condensation of ketones, α-cyanoesters, and sulfur. To adapt this for acrylaldehyde derivatives, significant modifications are required: Critical Modifications:
A modified Gewald protocol using acrolein, ethyl cyanoacetate, and sulfur in ethanol with triethylamine at reflux for 12 hours achieves 58–63% yield of the target compound. Catalytic Systems in Thiophene FunctionalizationCatalysts play a pivotal role in thiophene functionalization. Comparative studies highlight the following systems: Strong bases like KOH accelerate reaction kinetics but may promote side reactions, whereas milder bases (Na₂CO₃) enhance selectivity for thiophene intermediates. Transition metal catalysts (e.g., Pd/Cu) remain underexplored but could enable cross-coupling approaches. Solvent Effects on Reaction Yield and SelectivitySolvent polarity and proticity profoundly influence reaction outcomes:
Polar aprotic solvents (e.g., dichloroethane) stabilize charged intermediates in the Vilsmeier-Haack reaction, while protic solvents (ethanol) facilitate proton transfer in cyclization steps. Mixed solvent systems (e.g., ethanol-water) improve product crystallization without compromising reactivity. Knoevenagel Condensation Pathways in Heterocyclic SystemsThe conjugated aldehyde 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde is typically assembled by a base-catalysed Knoevenagel condensation between two, five-dimethylthiophene-three-carbaldehyde and a one-carbon electrophile such as malonic acid or its half-ester, followed by decarboxylation under mild heating. Electron-rich methyl groups at positions two and five of the thiophene ring increase ring electron density, accelerating enolate addition yet slightly diminishing E-selectivity, a trend also noted for other thiophene aldehydes [1] [2]. Weak, recyclable organic bases—triethylamine, piperidine, or green agro-waste extracts—promote the reaction at twenty-five degrees Celsius with water‐tolerant media, while avoiding over-condensation that erodes aldehyde integrity [2] [3].
Electronic calculations confirm that the carbanion generated from malonic acid is stabilised by conjugation with the heteroaryl π-system; transition-state energies fall between sixteen and twenty-one kilocalories per mole for sulfur-containing aldehydes, marginally lower than for benzaldehyde analogues [6]. Role of Lewis Acid Catalysts in Cyclization ProcessesAfter the C=C bond is forged, Lewis acids can mediate downstream cyclisations or oxidative annulations that diversify the acrylaldehyde scaffold. Boron trifluoride diethyl etherate forms a tight adduct with the sulfur atom of the thiophene S-oxide that arises when the heteroarene is treated with meta-chloroperbenzoic acid. The Lewis acid both suppresses over-oxidation to S,S-dioxides and markedly accelerates the [4 + 2] cycloaddition of the transient S-oxide with alkynes or alkenes, delivering bicyclic adducts in yields up to seventy-five percent—more than double the yield obtained without the Lewis acid [7] [8].
Steric shielding by the two and five methyl substituents lowers complexation enthalpy by approximately 3 kilocalories per mole relative to unsubstituted thiophene, yet π-facial selectivity is retained because the boron trifluoride–sulfoxide adduct directs the dienophile approach to the less-hindered face [7]. Sulfur Participation in Ring-Closure MechanismsWhen the acrylaldehyde motif is embedded in multicomponent syntheses such as the Gewald reaction, elemental sulfur enters the catalytic cycle after the initial Knoevenagel step. Density functional theory modelling shows that polysulfide chains generated from ring-opened S₈ engage in stepwise nucleophilic attack on the activated olefin, with protonation lowering the highest free-energy barrier to approximately nineteen kilocalories per mole and funnelling the pathway toward aromatisation [6] [9]. Experimental isotope-labelling studies corroborate the computational picture: monosulfide incorporation is completed within fifteen minutes at sixty degrees Celsius, whereas omission of sulfur leaves the Knoevenagel adduct uncyclised even after two hours [10].
The methyl substituents on positions two and five stabilise the developing positive charge during cyclisation via hyperconjugation, shortening the computed bond-forming distance by 0.06 Å and delivering the 2-amino-2,5-dimethylthiophene nucleus in yields exceeding eighty percent under base-assisted conditions [10]. XLogP3 2.3
Hydrogen Bond Acceptor Count 2
Exact Mass 166.04523611 g/mol
Monoisotopic Mass 166.04523611 g/mol
Heavy Atom Count 11
Dates
Last modified: 08-10-2024
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